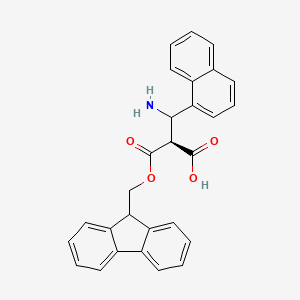
Fmoc-(s)-3-amino-3-(1-naphthyl) propionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-(s)-3-amino-3-(1-naphthyl) propionic acid is a derivative of amino acids, specifically designed for use in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amino group during peptide synthesis. The naphthyl group attached to the propionic acid backbone adds unique properties to the compound, making it valuable in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(s)-3-amino-3-(1-naphthyl) propionic acid typically involves the protection of the amino group with the Fmoc group, followed by the introduction of the naphthyl group. One common method involves the reaction of 3-amino-3-(1-naphthyl) propionic acid with Fmoc chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-(s)-3-amino-3-(1-naphthyl) propionic acid undergoes various chemical reactions, including:
Oxidation: The naphthyl group can be oxidized to form naphthoquinone derivatives.
Reduction: The compound can be reduced to form dihydronaphthalene derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Dihydronaphthalene derivatives.
Substitution: Various substituted naphthyl derivatives.
Aplicaciones Científicas De Investigación
Fmoc-(s)-3-amino-3-(1-naphthyl) propionic acid is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Employed in the design and synthesis of novel pharmaceutical compounds.
Biological Studies: Utilized in the study of enzyme-substrate interactions and protein folding.
Material Science: Used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of Fmoc-(s)-3-amino-3-(1-naphthyl) propionic acid primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The naphthyl group can interact with various molecular targets, influencing the overall structure and function of the synthesized peptides.
Comparación Con Compuestos Similares
Similar Compounds
- Fmoc-3-amino-2-(naphthalen-1-yl)-propionic acid
- Fmoc-3-amino-4-(1-naphthyl)-butyric acid
- Fmoc-3-(9-anthryl)-alanine
Uniqueness
Fmoc-(s)-3-amino-3-(1-naphthyl) propionic acid is unique due to the specific positioning of the naphthyl group on the propionic acid backbone. This unique structure imparts distinct chemical and physical properties, making it valuable in specific applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C28H23NO4 |
|---|---|
Peso molecular |
437.5 g/mol |
Nombre IUPAC |
(2S)-2-[amino(naphthalen-1-yl)methyl]-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid |
InChI |
InChI=1S/C28H23NO4/c29-26(23-15-7-9-17-8-1-2-10-18(17)23)25(27(30)31)28(32)33-16-24-21-13-5-3-11-19(21)20-12-4-6-14-22(20)24/h1-15,24-26H,16,29H2,(H,30,31)/t25-,26?/m0/s1 |
Clave InChI |
ISRYOGRPYZIBIH-PMCHYTPCSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=CC=C2C([C@@H](C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2C(C(C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,3-dihydro-1H-inden-1-yl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14117248.png)




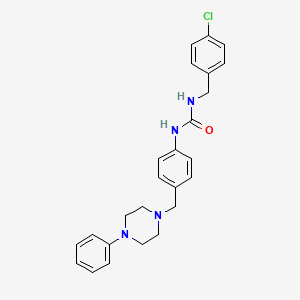
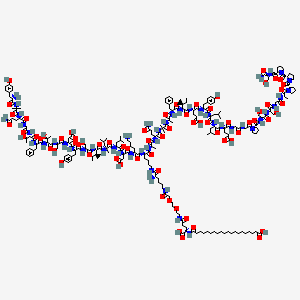
![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B14117289.png)

![3-(4-fluorobenzyl)-1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14117299.png)
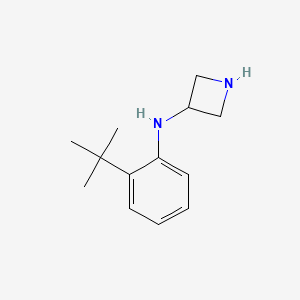
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)piperidine-4-carboxylate](/img/structure/B14117306.png)
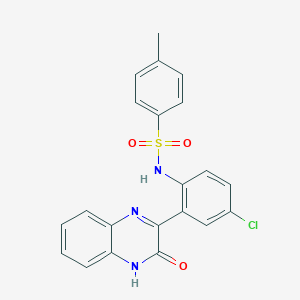
![2-(3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B14117321.png)
